N-Ethyl-3-(ethylamino)propanamide
Overview
Description
N-Ethyl-3-(ethylamino)propanamide is an organic compound with the molecular formula C7H16N2O and a molecular weight of 144.22 g/mol . This compound is characterized by the presence of an amide group, which is known for its significant role in various chemical and biological processes. It is commonly used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-(ethylamino)propanamide typically involves the reaction of ethylamine with a suitable acylating agent. One common method is the reaction of ethylamine with ethyl 3-bromopropanoate, followed by the removal of the bromine atom through a nucleophilic substitution reaction. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-3-(ethylamino)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides.
Scientific Research Applications
N-Ethyl-3-(ethylamino)propanamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a model compound for studying amide-containing drugs.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(ethylamino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethylamino group can participate in various biochemical pathways, modulating the function of proteins and other biomolecules .
Comparison with Similar Compounds
N-Ethylethanamine: A secondary amine with similar structural features but different reactivity.
N-Methyl-1-propanamine: Another secondary amine with a different alkyl group attached to the nitrogen atom.
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom
Uniqueness: N-Ethyl-3-(ethylamino)propanamide is unique due to its specific combination of an ethylamino group and an amide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications.
Properties
IUPAC Name |
N-ethyl-3-(ethylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-8-6-5-7(10)9-4-2/h8H,3-6H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKNTVDDUSWEHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299487 | |
Record name | N-Ethyl-3-(ethylamino)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31035-72-0 | |
Record name | N-Ethyl-3-(ethylamino)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31035-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-3-(ethylamino)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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